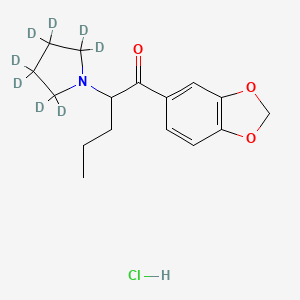
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Vue d'ensemble
Description
An internal standard of 3,4-Methylenedioxypyrovalerone, a widely known bath salt and designer drug with cases of abuse reported throughout the US and Europe. Also known as MDPV, Mtv, or Super Coke, the illicit drug started appearing in the US in 2010 as a legal drug alternative sold under names including Ivory Wave, Tranquility, and Cloud 9.
3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride) (3,4-MDPV-d8 (hydrochloride)) contains eight deuterium atoms at the 1-pyrrolidinyl position. It is intended for use as an internal standard for the quantification of 3,4-MDPV by GC- or LC-mass spectrometry. Pyrovalerone and its analogs are inhibitors of the transporters for certain monoamine neurotransmitters, including dopamine and norepinephrine, preventing their uptake. 3,4-MDPV is an analog of pyrovalerone which includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. While its physiological, neurological, and toxicological actions have not been characterized, 3,4-MDPV has been reported by the DEA to be abused as a central nervous system stimulant. Its effective dose and chemical interactions are unknown, but it has been used alone and in combination with other stimulating compounds. Products containing 3,4-MDPV have been marketed in Europe and Australia; they have also been seized by law enforcement in several states. 3,4-MDPV and some of its metabolites have recently been characterized by spectroscopic analysis. 3,4-MDPV is to be used in the forensic analysis of samples that may contain this compound. This product, the hydrochloride salt of 3,4-MDPV, has superior solubility in aqueous solvents, compared to the free base.
Applications De Recherche Scientifique
Structural Analysis and Characteristics
Structural Characteristics : This compound exhibits interesting structural features, including hydrogen bonds and π-π stacking interactions. Such structural attributes are critical in understanding the compound's chemical behavior and potential applications (Wood, Bernal, & Lalancette, 2017).
Crystallographic Studies : Crystallographic investigations have been conducted to understand the molecular conformation and crystalline forms of similar compounds. These studies are essential in drug development and material science to comprehend how molecular structure affects properties and function (Wood, Lalancette, & Bernal, 2015).
Potential Applications and Uses
Molecular Docking and Drug Design : The compound's structural characteristics could be used in molecular docking studies. This is essential for drug design, where the interaction of small molecules with biological targets is analyzed (Lv et al., 2019).
Synthetic Chemistry Applications : Its complex structure offers potential applications in synthetic chemistry for the synthesis of novel derivatives with varied biological activities (Aziz‐ur‐Rehman et al., 2015).
Spectroscopic and Quantum Mechanical Investigations : Spectroscopic and quantum mechanical studies of compounds with similar structures have been carried out to understand their electronic structure, which is crucial for applications in material science and nanotechnology (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/i3D2,4D2,8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZNWFQAMFAMT-FQJBGNSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693949 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-[(~2~H_8_)pyrrolidin-1-yl]pentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl-2,2,3,3,4,4,5,5-d8)-, hydrochloride (1:1); 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl-2,2,3,3,4,4,5,5-d8)-1-pentanone hydrochloride (1:1); 3,4-Methylenedioxypyrovalerone-(pyrrolidinyl-D8) Hydrochloride | |
CAS RN |
1246820-09-6 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-[(~2~H_8_)pyrrolidin-1-yl]pentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



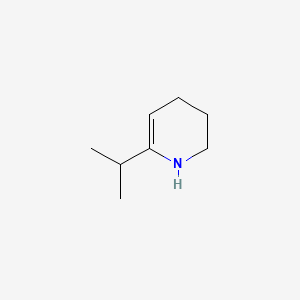

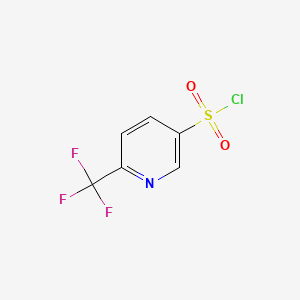
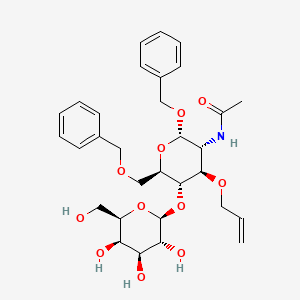
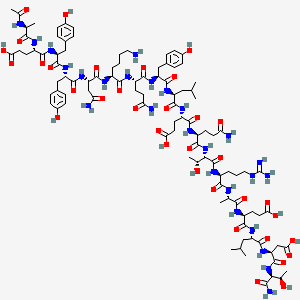

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)
![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

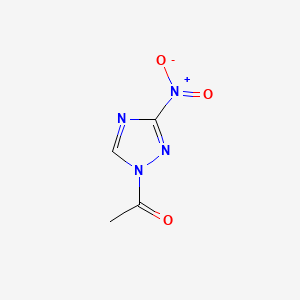
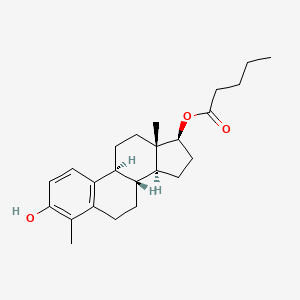
![Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)](/img/no-structure.png)
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)